
9-Pohsa
Vue d'ensemble
Description
9-Palmitoleoyl-9-hydroxystearic acid (9-Pohsa) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are endogenous lipids that have been recently discovered and are influenced by dietary changes such as fasting and high-fat diets. This compound consists of palmitoleic acid connected at the hydroxy stearic acid’s 9th position . This compound has shown potential in enhancing insulin sensitivity, promoting glucose tolerance, and exerting anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Pohsa involves the esterification of palmitoleic acid with 9-hydroxystearic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond . The process can be summarized as follows:
Reactants: Palmitoleic acid and 9-hydroxystearic acid.
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide).
Reaction Conditions: Elevated temperature (around 60-80°C) and atmospheric pressure.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Pohsa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield saturated fatty acids.
Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield palmitoleic acid and 9-hydroxystearic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated fatty acids.
Substitution: Palmitoleic acid and 9-hydroxystearic acid.
Applications De Recherche Scientifique
9-Pohsa has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used as a standard for the quantification of FAHFAs in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Biology
Metabolic Studies: Investigated for its role in enhancing insulin sensitivity and glucose tolerance in animal models.
Inflammation Research: Studied for its anti-inflammatory effects, particularly in liver inflammation models.
Medicine
Diabetes Research: Potential therapeutic agent for managing metabolic syndrome and diabetes due to its insulin-sensitizing properties.
Cardiovascular Research: Explored for its protective effects against cardiovascular diseases by modulating lipid metabolism.
Industry
Mécanisme D'action
The mechanism of action of 9-Pohsa involves several molecular targets and pathways:
Insulin Sensitivity: This compound enhances insulin sensitivity by activating the Glut4 glucose transporter in adipose tissue.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-kB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Lipid Metabolism: Modulates lipid metabolism by influencing the levels of circulating fatty acids and their derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oleoyl-9-hydroxystearic acid (9-Oahsa): Similar structure but with oleic acid instead of palmitoleic acid.
5-Palmitoleoyl-5-hydroxystearic acid (5-Pohsa): Esterification at the 5th position instead of the 9th.
Uniqueness of 9-Pohsa
Enhanced Insulin Sensitivity: This compound has shown superior effects in enhancing insulin sensitivity compared to other FAHFAs.
Anti-inflammatory Properties: It exhibits stronger anti-inflammatory effects by effectively inhibiting NF-kB activation.
Propriétés
IUPAC Name |
9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRHEIVUHPWLL-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214233 | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1481636-43-4 | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



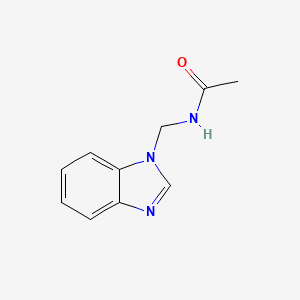
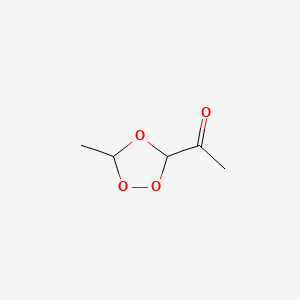
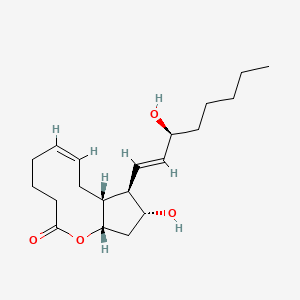

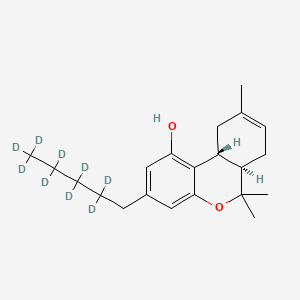

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
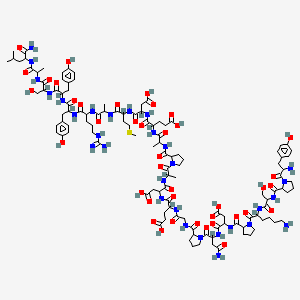

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
